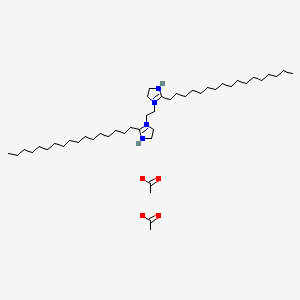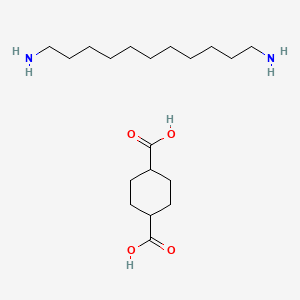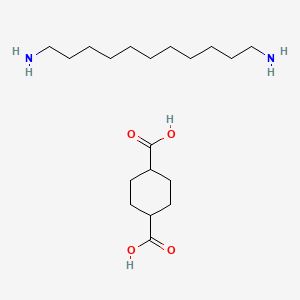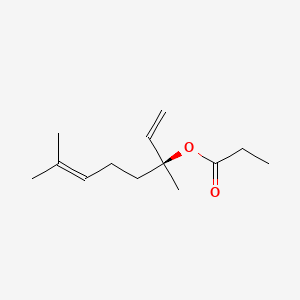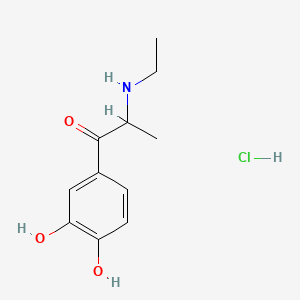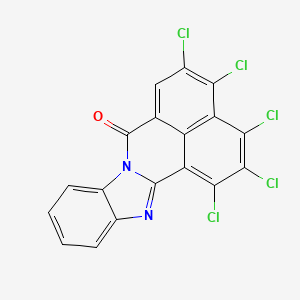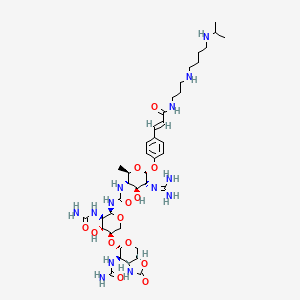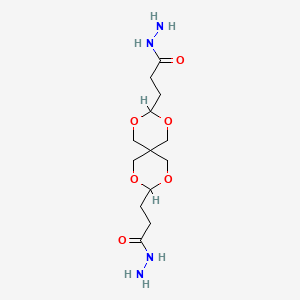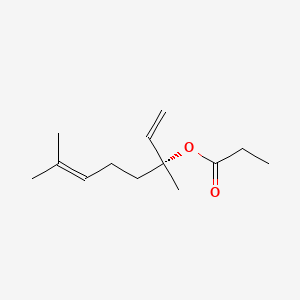![molecular formula C14H38N2O13P2 B12681592 2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid CAS No. 66052-91-3](/img/structure/B12681592.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid is a compound that combines the properties of both an amino alcohol and a phosphonic acid. This unique combination makes it a versatile compound with various applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphonates, amines, and alcohols. These products have their own unique properties and applications .
Aplicaciones Científicas De Investigación
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in polymerization processes.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used as an emulsifier, corrosion inhibitor, and in the production of surfactants.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with biological membranes, altering their properties and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but lacks the phosphonic acid group.
Diethanolamine: Contains two hydroxyl groups but lacks the phosphonic acid group.
Ethanolamine: Contains one hydroxyl group and one amine group.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to the presence of both amino alcohol and phosphonic acid functionalities. This combination provides it with distinct properties, such as enhanced chelating ability and versatility in various applications .
Propiedades
Número CAS |
66052-91-3 |
|---|---|
Fórmula molecular |
C14H38N2O13P2 |
Peso molecular |
504.40 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/2C6H15NO3.C2H8O7P2/c2*8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h2*8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
Clave InChI |
HTJRGRZPJUVUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


